

Core Compound Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-N-methoxy-N-methylbenzamide

Cat. No.: B108267

[Get Quote](#)

2-Chloro-N-methoxy-N-methylbenzamide (CAS No. 289686-74-4) is a disubstituted benzamide derivative that has gained prominence as a stable and effective acylating agent.^[1] ^[2]^[3] Its structure, featuring a chloro-substituted aromatic ring and the characteristic N-methoxy-N-methylamide group, makes it a valuable intermediate in the construction of complex organic molecules.^[4]

The N-methoxy-N-methylamide functionality, commonly known as a Weinreb amide, is the cornerstone of its utility. This group provides a unique reactivity profile that allows for controlled, high-yield synthesis of ketones from highly reactive organometallic reagents—a frequent challenge in multi-step synthesis.^[5]^[6]^[7]

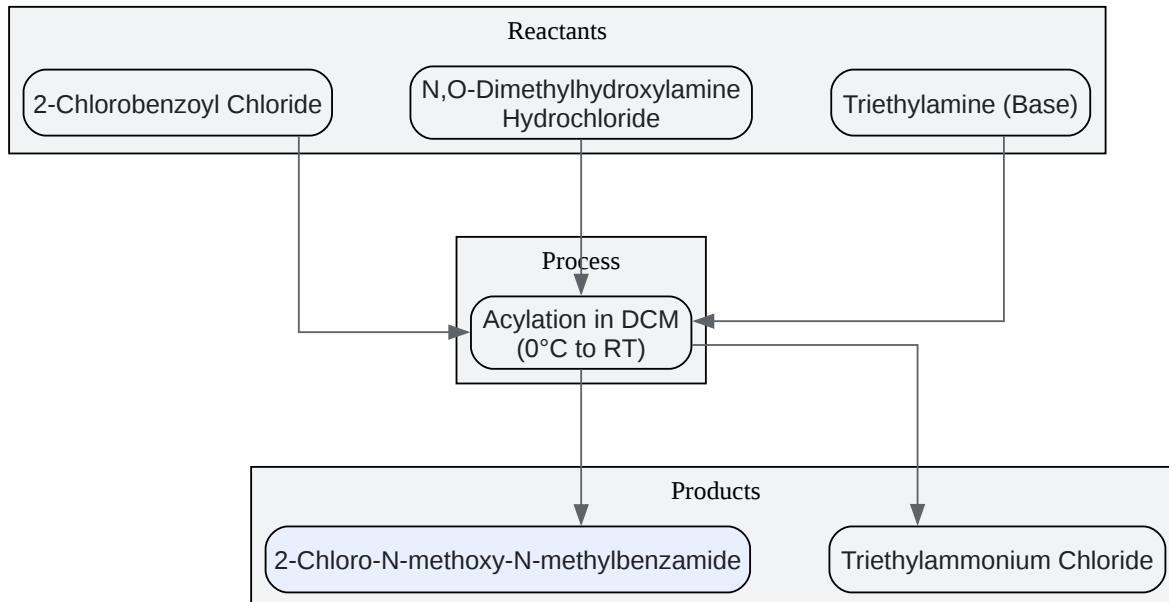
Data Presentation: Key Physicochemical Properties

The fundamental properties of **2-Chloro-N-methoxy-N-methylbenzamide** are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

Property	Value	Source(s)
Molecular Weight	199.63 g/mol	[1] [2] [4]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[1] [2]
CAS Number	289686-74-4	[2] [3]
IUPAC Name	2-chloro-N-methoxy-N-methylbenzamide	[1]
Canonical SMILES	CN(C(=O)C1=CC=CC=C1Cl)O	[2]
Topological Polar Surface Area	29.5 Å ²	[1] [2]
Complexity	187	[2]

Synthesis Protocol: A Self-Validating Approach

The synthesis of a Weinreb amide is a critical step that dictates the purity of subsequent reaction products. The most common and reliable method involves the coupling of an acid chloride with N,O-dimethylhydroxylamine hydrochloride. This approach is favored for its high efficiency and straightforward purification.


Expertise & Causality: The choice of an acid chloride (2-chlorobenzoyl chloride) as the starting material ensures a highly activated electrophile. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, at a controlled temperature (0 °C to room temperature). The base is crucial for two reasons: first, it neutralizes the HCl byproduct generated during the reaction, and second, it deprotonates the N,O-dimethylhydroxylamine hydrochloride salt to liberate the free amine nucleophile required for the acylation. Maintaining a low temperature is essential to prevent potential side reactions and ensure kinetic control over the desired amide formation.

Experimental Protocol: Synthesis of **2-Chloro-N-methoxy-N-methylbenzamide**

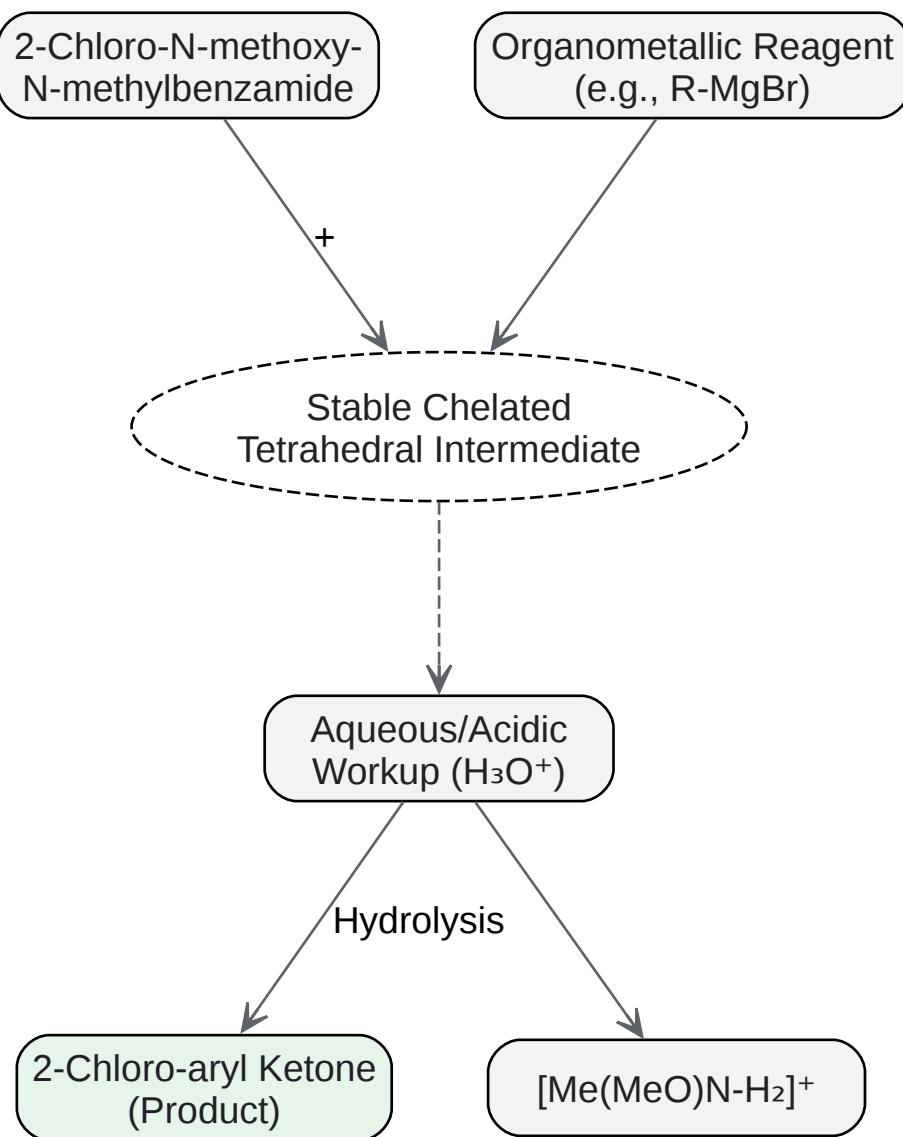
- Reagent Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and dichloromethane (DCM) as the solvent.

- **Base Addition:** Cool the suspension to 0 °C using an ice bath. Slowly add a suitable base, such as triethylamine (2.5 equivalents), to the stirring suspension. Allow the mixture to stir for 20-30 minutes to ensure complete formation of the free amine.
- **Acylation:** Dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acid chloride is fully consumed.
- **Workup and Purification:** Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Final Product:** The resulting crude product can be purified by silica gel column chromatography to yield **2-Chloro-N-methoxy-N-methylbenzamide** as a pure solid.

Visualization: Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the synthetic route to **2-Chloro-N-methoxy-N-methylbenzamide**.


Core Application: Controlled Ketone Synthesis

The primary and most authoritative application of **2-Chloro-N-methoxy-N-methylbenzamide** is in the synthesis of ketones.^[8] Its reaction with organometallic reagents, such as Grignard ($R-MgX$) or organolithium ($R-Li$) reagents, proceeds in a highly controlled manner.

Mechanistic Insight & Trustworthiness: Unlike more reactive acylating agents (e.g., esters or acid chlorides), the Weinreb amide does not typically undergo over-addition to form tertiary alcohols.^{[5][6]} This reliability stems from the formation of a stable, five-membered chelated tetrahedral intermediate.^[8] The methoxy group's oxygen atom and the carbonyl oxygen coordinate with the metal cation (Li^+ or Mg^{2+}), stabilizing the intermediate. This complex is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous or

acidic workup is performed. This two-stage process—formation of the stable intermediate followed by controlled hydrolysis—is the key to its self-validating nature, ensuring a clean and high-yield conversion to the desired ketone.^{[5][7]}

Visualization: Ketone Synthesis Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Reaction pathway for ketone synthesis using a Weinreb amide.

This controlled reactivity makes **2-Chloro-N-methoxy-N-methylbenzamide** an invaluable tool in pharmaceutical and agrochemical research, where precise molecular construction is

paramount.[4][9]

Safety and Handling

As with any chlorinated organic compound and amide derivative, proper safety protocols must be strictly followed. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not universally available, data from closely related structures provide authoritative guidance.[10][11]

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[10]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[10] Avoid contact with skin and eyes.[12]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][12]
- First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move to fresh air.[13] Seek medical attention if irritation or other symptoms persist.[10]

Conclusion

2-Chloro-N-methoxy-N-methylbenzamide is more than just a reagent; it is a strategic tool for precise and reliable chemical synthesis. Its defining feature, the Weinreb amide group, provides a scientifically sound solution to the common problem of over-addition in organometallic reactions. By understanding the mechanistic principles that govern its reactivity and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this compound to construct complex molecular targets with greater efficiency and control, accelerating discovery in medicinal chemistry and beyond.

References

- **2-Chloro-N-methoxy-N-methylbenzamide** | C9H10ClNO2 | CID 18185370.
- **2-Chloro-N-methoxy-N-methylbenzamide**. MySkinRecipes. [Link]
- 2-chloro-6-hydroxy-N-methoxybenzamide | C8H8ClNO3 | CID 47412697.

- The Strategic Advantage of Weinreb Amides: A Look at 2-Chloro-N-methoxy-N-methylacetamide's Role. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Synthesis of compound 5: (a) 2-chloro-N-methoxy-N-methylacetamide,...
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [\[Link\]](#)
- Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [\[Link\]](#)
- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [\[Link\]](#)
- Weinreb Amides-ChonTech. Suzhou ChonTech BioPharma Co., Ltd. [\[Link\]](#)
- 2-Chloro-N-(4-methoxyphenyl)benzamide.
- 2-Chloro-N-(4-methoxyphenyl)benzamide.
- 2-Chloro-N-methoxy-N-methylbenzamide. IndiaMART. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-N-methoxy-N-methylbenzamide | C9H10ClNO2 | CID 18185370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 2-Chloro-N-methoxy-N-methylbenzamide [myskinrecipes.com]
- 5. nbino.com [nbino.com]
- 6. nbino.com [nbino.com]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [Core Compound Identity and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108267#2-chloro-n-methoxy-n-methylbenzamide-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com